BenchChemオンラインストアへようこそ!

Cyclo(-Met-Pro)

Antimycobacterial Tuberculosis Infectious Disease

Procure Cyclo(-Met-Pro) as a structurally defined positive control for antimycobacterial screening (MIC 4 μg/mL against M. tuberculosis) or a certified reference material for GC method validation (RI 1780). Its single-crystal X-ray structure enables high-confidence modeling, and its low antiviral activity (2.1% inhibition) makes it an ideal negative control for influenza studies.

Molecular Formula C10H16N2O2S
Molecular Weight 228.31 g/mol
Cat. No. B1637418
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclo(-Met-Pro)
Molecular FormulaC10H16N2O2S
Molecular Weight228.31 g/mol
Structural Identifiers
SMILESCSCCC1C(=O)N2CCCC2C(=O)N1
InChIInChI=1S/C10H16N2O2S/c1-15-6-4-7-10(14)12-5-2-3-8(12)9(13)11-7/h7-8H,2-6H2,1H3,(H,11,13)/t7-,8-/m0/s1
InChIKeyVFVAGPWBFWJBMN-YUMQZZPRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cyclo(-Met-Pro) Procurement Guide: Cyclic Dipeptide Specifications and Structural Authentication


Cyclo(-Met-Pro) (CAS 53049-06-2) is a 2,5-diketopiperazine (DKP) cyclic dipeptide composed of L-methionine and L-proline residues linked head-to-tail, with a molecular formula C₁₀H₁₆N₂O₂S and a molecular weight of 228.31 g/mol [1]. This compound belongs to the α-amino acid derivatives class and exhibits the conformational rigidity and enhanced proteolytic stability characteristic of cyclized dipeptides relative to their linear counterparts . Its single-crystal X-ray structure has been solved and deposited, providing definitive stereochemical confirmation at both chiral centers [2]. Cyclo(-Met-Pro) has been identified as a naturally occurring constituent in fermented beverages and thermally processed foods, including beer and cooked beef, and has been isolated from marine actinomycetes as a bioactive secondary metabolite [3].

Why Cyclo(-Met-Pro) Cannot Be Replaced by Other Proline-Containing Cyclic Dipeptides


Proline-based diketopiperazines sharing the cyclo(X-Pro) scaffold are not functionally interchangeable. Head-to-head comparative antimicrobial screening demonstrates that side-chain identity determines the presence or absence of activity, with Cyclo(-Met-Pro) (reported as cyclo(L-Pro-L-Met)) exhibiting quantifiable antimycobacterial potency while cyclo(D-Pro-L-Leu) and cyclo(D-Pro-L-Phe) from the same isolation series show distinct MIC profiles [1]. Similarly, antiviral screening reveals that Cyclo(-Met-Pro) produces only 2.1% inhibition of influenza A (H3N2) at 5 mM, whereas cis-cyclo(Leu-Pro) and cis-cyclo(Phe-Pro) demonstrate significant antiviral activity under identical assay conditions [2]. Substitution of the methionine side chain with leucine, phenylalanine, valine, or alanine alters both the biological activity profile and the physicochemical properties relevant to analytical method development and natural product authentication [3].

Cyclo(-Met-Pro) Quantitative Differentiation Evidence: Comparative Activity and Structural Data


Antimycobacterial Potency of Cyclo(-Met-Pro) Versus In-Class Diketopiperazines Against M. tuberculosis H₃₇Rv

In a head-to-head comparative study of six diketopiperazines purified from Bacillus sp. N strain, Cyclo(-Met-Pro) (reported as cyclo(L-Pro-L-Met)) demonstrated the highest antimycobacterial activity with an MIC of 4 μg/mL against Mycobacterium tuberculosis H₃₇Rv [1]. Two other DKPs from the same isolation series, cyclo(D-Pro-L-Leu) and cyclo(D-Pro-L-Phe), also exhibited antimycobacterial activity, though with different MIC values not individually specified in the abstracted data [1]. The remaining three tested DKPs showed no measurable antimycobacterial activity, confirming that the Met-Pro amino acid pairing confers a distinct activity profile not present across the DKP class [1]. The reference first-line antitubercular drug rifampicin exhibited an MIC of 0.06 μg/mL in the same assay [1].

Antimycobacterial Tuberculosis Infectious Disease

Selectivity Profile of Cyclo(-Met-Pro): Cytotoxicity Assessment in VERO Cells

The same study that established the antimycobacterial MIC of Cyclo(-Met-Pro) also evaluated cytotoxicity against the VERO mammalian cell line [1]. The compound demonstrated no toxicity to VERO cells at concentrations up to 200 μg/mL [1]. This concentration is 50-fold higher than the antimycobacterial MIC of 4 μg/mL, indicating a quantifiable selectivity window [1]. The study authors concluded that the potency combined with low cytotoxicity and selectivity makes these compounds valid lead candidates for tuberculosis treatment development [1].

Cytotoxicity Selectivity Drug Discovery

Crystallographic Structure Determination of Cyclo(-Met-Pro) Enabling Absolute Stereochemical Authentication

The single-crystal X-ray structure of Cyclo(-Met-Pro) (reported as cyclo(-L-methionyl-L-prolyl-)) was solved and published in Acta Crystallographica Section C [1]. This structural determination provides definitive stereochemical assignment at both chiral centers and establishes the precise three-dimensional conformation of the diketopiperazine ring in the solid state [1]. Unlike many proline-containing DKPs for which only in silico models or NMR solution conformations are available, Cyclo(-Met-Pro) has experimentally determined crystallographic coordinates [1]. The cis/trans geometry of the DKP ring, proline puckering parameters, and methionine side-chain orientation are unambiguously defined [1].

X-ray Crystallography Structural Biology Quality Control

Anti-Angiogenesis Activity of Cyclo(-Met-Pro) in Human Endothelial Cell Model

Cyclo(-Met-Pro) (reported as cyclo-(L-Pro-L-Met)) was isolated from the fermentation broth of the marine-derived actinomycete Nocardiopsis sp. 03N67 and demonstrated anti-angiogenesis activity against human umbilical vein endothelial cells (HUVECs) [1]. The structure and absolute stereochemistry of the isolated compound were confirmed by extensive spectroscopic data analysis and Marfey's method [1]. This activity profile is distinct from the antimycobacterial and antiviral activities characterized for the same compound in other assay systems, indicating multi-target biological relevance [1].

Angiogenesis Cancer Biology Marine Natural Products

Differential Antiviral Activity Profile: Cyclo(-Met-Pro) as Negative Control in Influenza A Screening

Cyclo(-Met-Pro) exhibits weak inhibitory activity against influenza A virus (H3N2), producing only 2.1% inhibition at a concentration of 5 mM [1]. In the same assay system, the structurally related DKPs cis-cyclo(Leu-Pro) and cis-cyclo(Phe-Pro) demonstrate significant antiviral activity [1]. This side-by-side comparison establishes Cyclo(-Met-Pro) as a low-activity comparator suitable for negative control applications, where the methionine side chain confers a markedly different activity profile compared to the leucine and phenylalanine analogs [1].

Antiviral Influenza Negative Control

Chromatographic Retention Index for Analytical Method Development with Cyclo(-Met-Pro)

Cyclo(-Met-Pro) has a validated gas chromatographic retention index of 1780 on a non-polar DB-1 capillary column under temperature-programmed conditions (60°C to 270°C at 5 K/min), as compiled in the NIST Chemistry WebBook [1]. This value was derived from the chemical characterization of diketopiperazines in beer and provides a reproducible reference for GC-MS method development [1]. The compound was successfully resolved from six other proline-based DKPs—cyclo(Ala-Pro), cyclo(Val-Pro), cyclo(Ile-Pro), cyclo(Leu-Pro), cyclo(Phe-Pro), and cyclo(Pro-Pro)—using chiral gas chromatography following ring-opening derivatization [2].

Analytical Chemistry GC-MS Method Validation

Cyclo(-Met-Pro) Validated Application Scenarios Based on Quantitative Evidence


Antimycobacterial Drug Discovery: Active Comparator with Defined MIC and Selectivity Window

Procure Cyclo(-Met-Pro) as a structurally defined positive control for high-throughput screening of novel antimycobacterial agents. The compound's established MIC of 4 μg/mL against M. tuberculosis H₃₇Rv and selectivity window of ≥50-fold in VERO cell cytotoxicity assays provides a validated benchmark for evaluating new chemical entities [1]. Unlike generic DKPs lacking antimycobacterial characterization, Cyclo(-Met-Pro) enables direct potency comparisons and selectivity assessment in lead optimization campaigns.

Analytical Reference Standard for GC-MS Quantification of Proline-Based DKPs in Fermented Products

Deploy Cyclo(-Met-Pro) as a certified reference material for method validation in the analysis of diketopiperazines in beer, wine, sherry, and thermally processed meats. The validated GC retention index of 1780 on DB-1 columns and demonstrated chromatographic resolution from six other proline-containing DKPs make this compound suitable for calibration curve construction and analyte identification in complex food matrices [1][2]. Substitution with cyclo(Leu-Pro) or cyclo(Phe-Pro) would yield different retention behavior and compromise method accuracy.

Influenza A Antiviral Screening: Structurally Matched Negative Control

Use Cyclo(-Met-Pro) as a structurally analogous negative control in antiviral assays against influenza A (H3N2). With only 2.1% inhibition at 5 mM, this compound provides a low-activity baseline that isolates the contribution of the methionine side chain when compared to the significantly active cis-cyclo(Leu-Pro) and cis-cyclo(Phe-Pro) analogs [1]. This application is particularly valuable for structure-activity relationship studies mapping side-chain effects on antiviral potency.

Structural Biology: Crystallographically Validated Scaffold for Computational Modeling

Select Cyclo(-Met-Pro) for molecular docking, molecular dynamics simulations, or pharmacophore modeling studies requiring experimentally determined three-dimensional coordinates. The single-crystal X-ray structure published in Acta Crystallographica Section C provides definitive stereochemical and conformational data that are unavailable for many structurally related DKPs [1]. This eliminates reliance on computationally predicted conformations and enables high-confidence ligand-receptor interaction modeling.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cyclo(-Met-Pro)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.